2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline
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Overview
Description
2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline is a complex organic compound characterized by the presence of difluoromethoxy, fluoro, and oxolan-2-yl groups attached to an aniline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of metal-based catalysts and specific reagents to achieve high yields and selectivity .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure cost-effectiveness and scalability. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process. Additionally, the development of greener and more sustainable methods is an ongoing area of research .
Chemical Reactions Analysis
Types of Reactions
2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be employed to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and organometallic compounds are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-fluoroaniline oxides, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological pathways and interactions due to its unique chemical properties.
Industry: Utilized in the production of advanced materials and as a precursor for agrochemicals.
Mechanism of Action
The mechanism of action of 2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline involves its interaction with specific molecular targets and pathways. The difluoromethoxy and fluoro groups can enhance the compound’s binding affinity to target proteins, leading to modulation of biological activities. The oxolan-2-yl group may contribute to the compound’s stability and solubility, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-(difluoromethoxy)aniline
- 4-fluoroaniline
- N-[2-(oxolan-2-yl)ethyl]aniline
Uniqueness
Compared to these similar compounds, 2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline stands out due to the combination of its functional groups, which confer unique chemical and biological properties.
Properties
IUPAC Name |
2-(difluoromethoxy)-4-fluoro-N-[2-(oxolan-2-yl)ethyl]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO2/c14-9-3-4-11(12(8-9)19-13(15)16)17-6-5-10-2-1-7-18-10/h3-4,8,10,13,17H,1-2,5-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HJTWKSCICXGQFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CCNC2=C(C=C(C=C2)F)OC(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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